N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-(trifluoromethoxy)benzamide

Medicinal Chemistry Physical Organic Chemistry SAR Study

This compound is a synthetic benzamide featuring a 1,4-dioxaspiro[4.5]decane scaffold linked via a methylene bridge to a 4-(trifluoromethoxy)benzoyl group. As a member of the spirocyclic benzamide class, it is characterized by conformational rigidity imparted by the spiroketal core and the unique electronic profile of the para-trifluoromethoxy (OCF3) substituent.

Molecular Formula C17H20F3NO4
Molecular Weight 359.345
CAS No. 1396712-14-3
Cat. No. B2787989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-(trifluoromethoxy)benzamide
CAS1396712-14-3
Molecular FormulaC17H20F3NO4
Molecular Weight359.345
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
InChIInChI=1S/C17H20F3NO4/c18-17(19,20)25-13-6-4-12(5-7-13)15(22)21-10-14-11-23-16(24-14)8-2-1-3-9-16/h4-7,14H,1-3,8-11H2,(H,21,22)
InChIKeyNVKVKQLRBCCDTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for CAS 1396712-14-3: N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-(trifluoromethoxy)benzamide


This compound is a synthetic benzamide featuring a 1,4-dioxaspiro[4.5]decane scaffold linked via a methylene bridge to a 4-(trifluoromethoxy)benzoyl group . As a member of the spirocyclic benzamide class, it is characterized by conformational rigidity imparted by the spiroketal core and the unique electronic profile of the para-trifluoromethoxy (OCF3) substituent. It is primarily available as a research chemical or specialized screening compound, with commercial purity reported at 95%+ .

Why the Trifluoromethoxy Group in CAS 1396712-14-3 Cannot Be Assumed Interchangeable with Trifluoromethyl or Halogen Analogs


Within the 1,4-dioxaspiro[4.5]decan-2-yl benzamide series, the para-substituent on the benzamide ring profoundly modulates electronic character, lipophilicity, and metabolic stability. The trifluoromethoxy (OCF3) group in CAS 1396712-14-3 cannot be considered simply a 'fluorinated' replacement for the trifluoromethyl (CF3) analog (CAS 899957-74-5) or the halo-substituted variants (e.g., 4-chloro, 3-bromo). Substituting OCF3 for CF3 significantly alters the electron-withdrawing capacity at the para-position (Hammett σp: ~0.35 for OCF3 vs ~0.54 for CF3) and increases lipophilicity (Hansch π: ~1.04 vs ~0.88) [1]. These differences directly impact target binding affinity, membrane permeability, and metabolic soft-spot profiles, making blind substitution detrimental to SAR continuity and phenotypic assay reproducibility [2].

Quantitative Differentiation Evidence for CAS 1396712-14-3 vs. Closest Analogs


Substituent Electronic Effect: Hammett σp Constant Comparison (OCF3 vs CF3)

The para-trifluoromethoxy group (OCF3) is a moderate electron-withdrawing group, with a Hammett σp constant of approximately 0.35 [1]. This is significantly less electron-withdrawing than the para-trifluoromethyl group (CF3) found in the direct analog CAS 899957-74-5, which has a σp constant of approximately 0.54 [1]. This difference in electronic character at the benzamide 4-position directly affects the electron density of the carbonyl oxygen and aromatic ring, thereby influencing hydrogen-bond acceptor strength and π-π stacking interactions with biological targets.

Medicinal Chemistry Physical Organic Chemistry SAR Study

Lipophilicity Differential: Hansch π Constant for OCF3 vs. CF3 and Halogen Analogs

The 4-trifluoromethoxy group imparts a Hansch π value of approximately 1.04, indicating a greater lipophilic contribution than the 4-trifluoromethyl group (π ≈ 0.88) [1]. This translates to a calculated logP increase of roughly +0.16 units for the scaffold. By contrast, the chloro analog (4-Cl) has a π value of ~0.71, and the unsubstituted benzamide (4-H) has π = 0.00 [1]. Higher lipophilicity can enhance membrane permeability but may also impact solubility and metabolic clearance.

Drug Design Pharmacokinetics ADME Prediction

Metabolic Stability: Resistance to O-Dealkylation Conferred by the OCF3 Group

A key metabolic vulnerability of the analogous 4-methoxybenzamide scaffold is cytochrome P450-mediated O-demethylation. The trifluoromethoxy (OCF3) group is effectively resistant to this metabolic pathway. In a metabolic study on model aniline substrates, the trifluoromethoxy-substituted compound showed no evidence of O-detrifluoromethylation, whereas the methyl ether analog underwent significant O-demethylation [1]. This suggests a substantial gain in metabolic half-life compared to the hypothetical methoxy-substituted analog.

Drug Metabolism Pharmacokinetics Bioavailability

Physicochemical Profile: Aqueous Solubility and Organic Solvent Miscibility for Assay Design

The target compound is described as a colorless liquid practically insoluble in water but freely soluble in most organic solvents including ethanol, ether, benzene, and acetone . This solubility profile is a practical consideration for assay preparation: while standard DMSO stock solutions are straightforward, aqueous dilution may require co-solvents or surfactants to avoid precipitation. The liquid physical form also facilitates precise volumetric dispensing and automated liquid handling compared to solid analogs.

Assay Development Compound Handling Formulation

Conformational Restriction by the 1,4-Dioxaspiro[4.5]decane Scaffold vs. Flexible-Linker Analogs

The 1,4-dioxaspiro[4.5]decane core imposes a defined spatial orientation of the benzamide group relative to the spiro center, reducing the conformational entropy penalty upon target binding compared to a flexible alkyl linker [1]. This rigidification strategy is widely employed to improve binding affinity and selectivity without increasing molecular weight. In contrast, analogs with a simple flexible ethylene or propylene linker can adopt numerous low-energy conformations, potentially leading to weaker, less selective binding and increased off-target interactions.

Conformational Analysis Ligand Efficiency Scaffold Hopping

Recommended Application Scenarios for CAS 1396712-14-3 Based on Quantitative Evidence


Lead Optimization of Sodium Channel (NaV1.7) or TRPM8 Modulators Requiring Fine-Tuned Lipophilicity

In SAR programs focused on NaV1.7 or TRPM8, where related 4-substituted benzamide scaffolds show activity profiles sensitive to lipophilicity [1], this compound serves as the optimal OCF3-substituted probe. Its π value (1.04) lies exactly in the range needed to balance membrane permeability and metabolic stability, as demonstrated by the 0.33 π-unit increase over the 4-chloro analog [2]. This prevents the excessive lipophilicity penalties often encountered with the CF3 congeners, which can lead to higher hERG affinity and phospholipidotic risk [3].

Conformational Restriction Studies: Evaluating the Entropic Benefit of the Spiro Scaffold

This compound is ideal for head-to-head comparisons with flexible benzamide linkers to quantify the binding entropy advantage of the spiroketal core. By calorimetry (ITC) and X-ray crystallography, researchers can directly measure the ΔΔG attributable to the rigid scaffold. The 1,4-dioxaspiro[4.5]decane’s unique geometry may also enable crystallization or cryo-EM structural biology efforts that fail with more disordered flexible analogs [1].

Metabolic Stability Benchmarking for In Vivo Pharmacodynamic Studies

For preclinical programs transitioning from in vitro to in vivo pharmacodynamic models, this compound provides an excellent metabolic stability baseline due to the OCF3 group’s resistance to oxidative dealkylation [1]. It can be used to benchmark the clearance of more labile methoxy or ethoxy benzamide analogs under identical incubation conditions (hepatic microsomes, hepatocytes), thereby guiding the selection of the most stable chemotype for oral dosing in rodents [2].

Quote Request

Request a Quote for N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-(trifluoromethoxy)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.